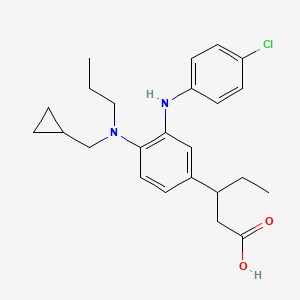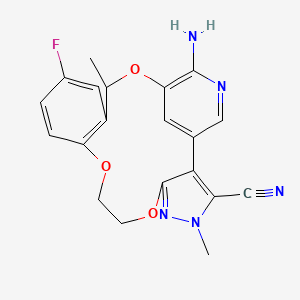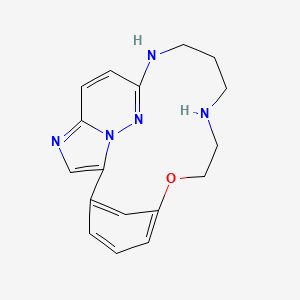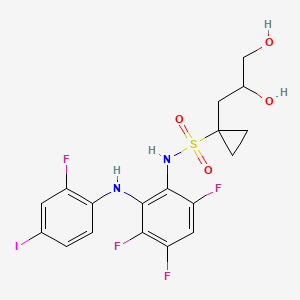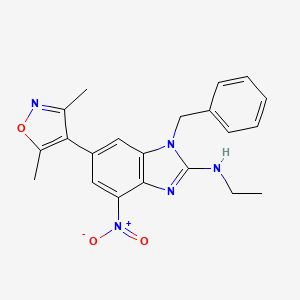
1-benzyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-ethyl-4-nitrobenzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole-based bicyclic compound 5 is a member of the isoxazole family, which consists of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole-based compounds are known for their wide range of biological activities and therapeutic potential, making them significant in drug discovery and development .
Preparation Methods
Isoxazole-based bicyclic compounds can be synthesized through various methods. One efficient method involves the intramolecular nitrile oxide cycloaddition of dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1yl)malonates or dimethyl 2-allyl-2-(2-nitro-1-aryl/alkyl ethyl)malonate . This method is known for its high yields and straightforward operations. Another approach includes the dehydrohalogenation of hydroximoyl chlorides, oxidation of aldoximes, and dehydration of nitroalkanes . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Isoxazole-based bicyclic compound 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenyl isocyanate, triethylamine, di-tert-butyl dicarbonate, and dimethylaminopyridine . The major products formed from these reactions include β-hydroxyketones, β-aminoalcohols, and α,β-unsaturated ketones . The compound can also participate in cycloaddition reactions, forming valuable bioactive compounds .
Scientific Research Applications
Isoxazole-based bicyclic compound 5 has numerous scientific research applications. In chemistry, it serves as a precursor for the synthesis of various bioactive compounds, including β-hydroxyketones and β-aminoalcohols . In biology and medicine, isoxazole derivatives exhibit a wide range of biological activities, such as anticancer, antibacterial, antiviral, and anti-inflammatory properties . These compounds are also used as potential inhibitors of acetylcholinesterase, making them relevant in the treatment of Alzheimer’s disease . Additionally, isoxazole-based compounds are valuable in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of isoxazole-based bicyclic compound 5 involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can induce apoptosis and arrest the cell cycle at G2/M and S phases in cancer cells . They also exhibit high-affinity binding to multiple distinct receptors, aiding in the development of innovative medications with original therapeutic applications . The unique electron-rich aromatic structure of isoxazoles allows for high-affinity binding to various targets, contributing to their diverse biological activities .
Comparison with Similar Compounds
Isoxazole-based bicyclic compound 5 can be compared with other similar compounds, such as thiadiazole, oxadiazole, and isothiazole derivatives . While all these compounds share a heterocyclic structure, isoxazole-based compounds are unique due to their wide range of biological activities and therapeutic potential . For example, isoxazole derivatives exhibit significant anticancer, antibacterial, and anti-inflammatory properties, making them more versatile in drug discovery and development . Other similar compounds may have specific applications, but the broad spectrum of activities associated with isoxazole-based compounds sets them apart .
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-benzyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-ethyl-4-nitrobenzimidazol-2-amine |
InChI |
InChI=1S/C21H21N5O3/c1-4-22-21-23-20-17(25(21)12-15-8-6-5-7-9-15)10-16(11-18(20)26(27)28)19-13(2)24-29-14(19)3/h5-11H,4,12H2,1-3H3,(H,22,23) |
InChI Key |
ANFSRXMOJNUJCH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(N1CC3=CC=CC=C3)C=C(C=C2[N+](=O)[O-])C4=C(ON=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



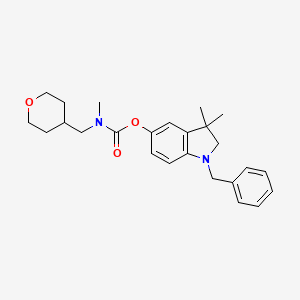
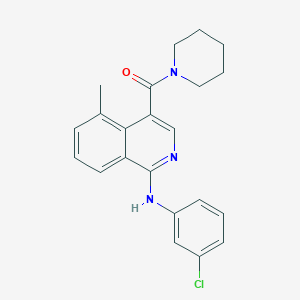
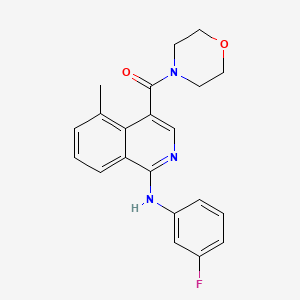


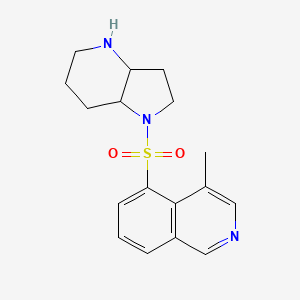
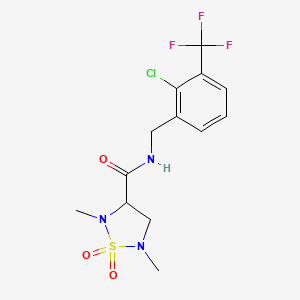
![6-Morpholin-4-yl-2-(2-piperidin-1-yl-ethyl)-isothiazolo[5,4-d]pyrimidin-3-one](/img/structure/B10833658.png)
